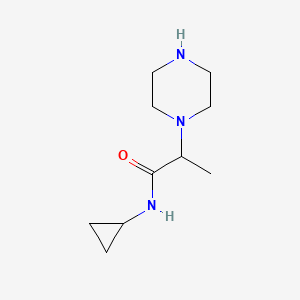

N-cyclopropyl-2-piperazin-1-ylpropanamide

Description

Contextualization within Piperazine-Containing Compound Research

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, recognized for its frequent appearance in biologically active compounds across numerous therapeutic areas. nih.govrsc.org This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a versatile building block for several reasons: nih.govnih.gov

Physicochemical Properties : The two basic nitrogen atoms can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. nih.gov

Synthetic Tractability : The piperazine core is synthetically accessible and allows for straightforward derivatization at its nitrogen atoms, enabling the creation of large compound libraries for screening. nih.govresearchgate.netresearchgate.net

Structural Scaffolding : It can act as a rigid linker to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.gov

The piperazine moiety is a core component in a wide array of approved drugs, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.net N-acylpiperazines, a subclass to which N-cyclopropyl-2-piperazin-1-ylpropanamide belongs, have been specifically investigated for their complex conformational behavior and as activators for human carbonic anhydrase isoforms. nih.govresearchgate.nettandfonline.com

The cyclopropyl (B3062369) group is another feature of significant interest in medicinal chemistry. scientificupdate.comnih.gov Its inclusion in a molecule can confer several advantageous properties:

Metabolic Stability : The cyclopropyl group's high C-H bond dissociation energy can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. iris-biotech.dehyphadiscovery.com

Conformational Rigidity : It introduces a degree of conformational constraint, which can lock a molecule into its bioactive conformation and enhance binding affinity. iris-biotech.deunl.pt

Potency and Selectivity : It can serve as a compact, rigid alkyl linker or an isosteric replacement for other groups to increase potency and reduce off-target effects. scientificupdate.comnih.gov

The combination of these two powerful structural units within this compound suggests a strong theoretical basis for its potential utility in medicinal chemistry.

Academic Significance and Research Gaps Pertaining to this compound

Despite the well-documented importance of its constituent parts, there is a notable gap in the academic literature specifically detailing the synthesis, characterization, and biological evaluation of this compound. The compound is listed in several chemical supplier catalogs, indicating its availability as a building block or for screening purposes, but published research dedicated to its properties and potential applications is scarce. chemicalregister.com

This lack of dedicated research signifies that the compound's academic significance is currently potential rather than established. The primary research gap is the absence of foundational data. Key unanswered questions include:

What are the most efficient synthetic routes for its preparation?

What are its detailed physicochemical properties and conformational dynamics in solution?

Does it possess any significant biological activity in common screening assays (e.g., antimicrobial, anticancer, CNS activity)?

How does the interplay between the cyclopropyl-amide and the piperazine ring influence its potential interactions with biological targets?

The table below summarizes the key structural features and the corresponding gaps in dedicated research for this specific molecule.

| Feature | Established Importance in General Chemistry | Research Gap for this compound |

| Piperazine Ring | Privileged scaffold, improves pharmacokinetics, versatile for synthesis. nih.govnih.gov | No published data on its specific influence on the compound's ADME properties. |

| N-Acyl Linkage | Influences conformational behavior and target interaction. nih.gov | Lack of studies on rotational energy barriers and conformational preferences. |

| Cyclopropyl Group | Enhances metabolic stability, potency, and provides rigidity. scientificupdate.comnih.goviris-biotech.de | No experimental data on its effect on metabolic stability or target binding. |

Overview of Current Academic Research Trajectories for this compound

Given the absence of direct research, current academic trajectories are hypothetical and based on the known activities of structurally related compounds. The logical next steps for research on this compound would involve foundational studies to characterize the molecule and explore its potential in established areas for piperazine-containing compounds.

Future research could be directed along several promising avenues, as outlined in the following table:

| Proposed Research Trajectory | Rationale Based on Structural Features | Potential First Steps |

| Antimicrobial Agent Development | Piperazine derivatives have shown broad-spectrum antibacterial and antifungal activities. researchgate.netresearchgate.netmdpi.comnih.govnih.gov | Screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. |

| Central Nervous System (CNS) Agents | The piperazine scaffold is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants. nih.gov | Evaluation in receptor binding assays for common CNS targets (e.g., dopamine, serotonin (B10506) receptors). |

| Enzyme Inhibition Studies | N-acylpiperazines can act as enzyme activators or inhibitors (e.g., carbonic anhydrase, MurB). researchgate.nettandfonline.comnih.gov | Screening against various enzyme classes, such as kinases, proteases, or metabolic enzymes. |

| Synthetic Methodology and Library Generation | The compound serves as an ideal starting point for further derivatization at the second piperazine nitrogen. nih.govnih.gov | Development and optimization of a scalable synthesis protocol; creation of a small library of derivatives for structure-activity relationship (SAR) studies. |

The exploration of these trajectories would bridge the current research gap and determine the ultimate academic and practical significance of this compound in the broader field of chemical science.

Properties

IUPAC Name |

N-cyclopropyl-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-8(10(14)12-9-2-3-9)13-6-4-11-5-7-13/h8-9,11H,2-7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIKQZSKGDWGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclopropyl 2 Piperazin 1 Ylpropanamide

Established Synthetic Routes to the N-cyclopropyl-2-piperazin-1-ylpropanamide Core Structure

The construction of this compound involves the strategic formation of the piperazine (B1678402) ring and the subsequent or concurrent introduction of the N-cyclopropyl and propanamide side chains.

Approaches to the Piperazine Heterocycle Moiety

The piperazine ring is a common nitrogen-containing heterocycle in drug discovery, valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.comencyclopedia.pub Its synthesis is a well-established field with several classical and modern approaches.

Common methods for constructing the piperazine ring include:

Reductive Amination: This method involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting diimine.

Cyclization of Diethanolamine (B148213) Derivatives: The reaction of diethanolamine with ammonia (B1221849) or primary amines at high temperatures and pressures can yield piperazine and its derivatives.

From Ethylene Diamine and Ethylene Glycol: A reaction that can be catalyzed by various metals.

Double Michael Addition: A sequential double Michael addition of nitrosoalkenes to amines can produce bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to form piperazine rings. researchgate.net

Recent advances have focused on the C-H functionalization of the piperazine ring, which has historically been challenging due to the presence of the second nitrogen atom that can cause side reactions or inhibit catalyst activity. mdpi.com However, approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting a significant area for structural diversification. researchwithnj.comrsc.org

Introduction of the N-cyclopropyl and Propanamide Side Chains

Once the piperazine core is established, the N-cyclopropyl and propanamide side chains are introduced. This is typically achieved through standard amide bond formation and N-alkylation reactions.

Amide Bond Formation: The propanamide side chain is generally formed by reacting the piperazine nitrogen with an activated derivative of propanoic acid, such as an acyl chloride or by using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govfishersci.co.uk The reaction involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine of the piperazine to form the amide bond. fishersci.co.uk

N-Alkylation: The N-cyclopropyl group can be introduced via nucleophilic substitution, where a piperazine derivative reacts with a cyclopropyl-containing electrophile, such as cyclopropyl (B3062369) bromide or a cyclopropyl sulfonate. Another approach is reductive amination, where a piperazine reacts with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent. mdpi.com A patented method for producing 1-cyclopropylmethyl piperazine involves the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction and deprotection. google.com

Novel Synthetic Strategies and Methodological Advancements for this compound

Modern synthetic chemistry is continually seeking more efficient, selective, and sustainable methods. This is also true for the synthesis of complex molecules like this compound.

Catalyst-Mediated Synthesis Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperazines.

Palladium-Catalyzed Cyclization: Palladium catalysts can be used for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org

Gold-Catalyzed Cyclization: Gold catalysts have also been employed in piperazine synthesis. researchgate.net

Iridium and Ruthenium Photoredox Catalysis: Visible-light photoredox catalysis using iridium and ruthenium complexes offers a powerful method for the C-H functionalization of piperazines. mdpi.comresearchgate.net For instance, an iridium-based photoredox catalyst can be used in a decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines. organic-chemistry.org

Manganese(III) Acetate-Mediated Radical Cyclizations: This method has been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov

Table 1: Catalyst-Mediated Approaches to Piperazine Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Palladium(II) Acetate/BINAP | N-arylation | Effective for C-N bond formation with unprotected piperazine. gyanvihar.org |

| Iridium Photoredox Catalysts | C-H Arylation/Vinylation | Enables direct functionalization of the piperazine ring. mdpi.com |

| Ruthenium Complexes | Diol-Diamine Coupling | Provides access to piperazines from readily available starting materials. organic-chemistry.org |

| Copper-based Catalysts | Ring-Opening/Closing | Used in the synthesis of homochiral cis-2,5-disubstituted piperazines. rsc.org |

| Metal-based Ionic Liquids | Cyclization | Act as recyclable catalysts to enhance reaction efficiency. gyanvihar.org |

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to several potential improvements.

Solvent-Free Amide Synthesis: A green method for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.org This solvent-free approach minimizes waste and can be very rapid. semanticscholar.org

Organic Photoredox Catalysis: The use of organic dyes as photoredox catalysts provides a more sustainable alternative to transition metal-based systems for promoting radical reactions in piperazine synthesis. researchgate.net

Flow Chemistry: Photoredox-mediated synthesis of C-H functionalized piperazines has been successfully adapted to continuous flow systems, which can offer improved safety, efficiency, and scalability. mdpi.com

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound can explore the structure-activity relationships for various biological targets. The piperazine scaffold is a versatile platform for structural modification. researchgate.net

Key derivatization strategies include:

Modification of the Piperazine Ring: Introduction of substituents at the remaining nitrogen or at the carbon atoms of the piperazine ring can significantly alter the compound's properties. C-H functionalization methods are particularly valuable for accessing previously unexplored chemical space. encyclopedia.pubrsc.org

Variation of the Acyl Group: Replacing the propanamide group with other acyl moieties can modulate the compound's electronic and steric properties.

Alteration of the N-substituent: The cyclopropyl group can be replaced with other alkyl or aryl groups to fine-tune interactions with biological targets.

The synthesis of these derivatives would generally follow the established synthetic routes, employing a diverse range of starting materials. For example, a library of piperazine amides was synthesized by reacting various benzoic or cinnamic acids with different phenyl or benzyl (B1604629) piperazines using EDC and HOBt as coupling agents. nih.gov

Rational Design Principles for Structural Modification

The rational design of derivatives of This compound is guided by established principles in medicinal chemistry aimed at optimizing the compound's pharmacological profile. The core structure presents multiple sites for modification: the cyclopropyl group, the propanamide linker, and the piperazine ring. Each of these can be altered to fine-tune the molecule's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

The piperazine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets and for its favorable physicochemical properties, such as good water solubility, which can enhance bioavailability. nih.govmdpi.com Modifications are typically guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural changes affect the compound's biological activity. nih.gov

Key areas for rational design include:

The Cyclopropyl Group: This small, rigid ring system can play a crucial role in binding to a target protein by fitting into specific hydrophobic pockets. Modifications could involve substituting the cyclopropyl ring with other small alkyl or cycloalkyl groups to probe the size and shape of the binding pocket. Introducing substituents on the cyclopropyl ring itself could also create new interactions with the target.

The Propanamide Linker: The length and flexibility of the linker between the cyclopropyl group and the piperazine ring can be critical for optimal positioning of the key interacting moieties. Variations might include changing the linker length to a shorter acetamide (B32628) or a longer butanamide, or introducing conformational constraints to lock the molecule into a more active conformation.

The Piperazine Ring: The nitrogen atoms of the piperazine ring are key handles for modification. The second nitrogen atom (N4) is a common site for introducing a variety of substituents to explore new binding interactions or to modulate physicochemical properties like lipophilicity and basicity. nih.gov For instance, adding small alkyl groups, aromatic rings, or hydrogen bond donors/acceptors can significantly impact a compound's activity and selectivity. nih.gov

Stereochemistry: The carbon atom to which the cyclopropylamide and piperazine groups are attached is a chiral center. The synthesis of individual enantiomers is a critical aspect of rational design, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or contribute to off-target effects. rsc.org

The overarching goal of these modifications is to achieve a balance between potency at the desired target and a favorable pharmacokinetic profile, ultimately leading to a more effective and safer therapeutic agent. nih.gov

Library Synthesis and Combinatorial Approaches

Combinatorial chemistry and library synthesis are powerful tools for systematically exploring the chemical space around a lead compound like This compound . These approaches allow for the rapid generation of a large number of structurally related analogs, which can then be screened for improved biological activity. 5z.comnih.gov

The synthesis of a library of derivatives of This compound would typically be performed using solid-phase or solution-phase parallel synthesis techniques. 5z.comacs.org A common strategy would involve a modular approach, where different building blocks are combined to create a diverse set of final compounds.

A plausible combinatorial synthesis is outlined below:

Scaffold Preparation: A piperazine scaffold, potentially protected on one of the nitrogen atoms, serves as the central building block. The protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for selective functionalization of the two nitrogen atoms.

Acylation: The unprotected nitrogen of the piperazine scaffold can be acylated with a variety of activated carboxylic acids. In the context of This compound , this would involve reacting the piperazine with an activated form of 2-chloropropanoic acid or a similar building block.

Diversification at the Amide: A library of amides can be generated by reacting the resulting piperazine-propanoyl chloride intermediate with a diverse set of primary and secondary amines, including cyclopropylamine (B47189) and its analogs.

Diversification at the Piperazine N4: If a protected piperazine was used initially, the protecting group can be removed, and the newly freed nitrogen can be reacted with a variety of building blocks, such as alkyl halides, sulfonyl chlorides, or aldehydes (via reductive amination), to introduce a wide range of substituents. mdpi.com

This combinatorial approach allows for the systematic exploration of the structure-activity relationships around the This compound core. The resulting library of compounds can then be subjected to high-throughput screening to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Below is an interactive data table illustrating a potential combinatorial library based on the This compound scaffold.

| Compound ID | R1 (at N-cyclopropyl) | R2 (at piperazine N4) | Predicted Activity |

| NCPA-001 | H | H | Baseline |

| NCPA-002 | Methyl | H | Increased Lipophilicity |

| NCPA-003 | H | Methyl | Potential for Improved Potency |

| NCPA-004 | H | Ethyl | Exploration of Pocket Size |

| NCPA-005 | H | Phenyl | Aromatic Interaction |

| NCPA-006 | H | Benzyl | Increased Flexibility |

| NCPA-007 | Fluoro | H | Electronic Modification |

| NCPA-008 | H | 4-Fluorophenyl | Halogen Bonding Potential |

This table represents a small subset of the vast number of compounds that could be generated through combinatorial synthesis, providing a systematic way to explore the chemical space and identify optimized drug candidates.

Structural Analysis and Conformational Studies of N Cyclopropyl 2 Piperazin 1 Ylpropanamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of chemical compounds. For N-cyclopropyl-2-piperazin-1-ylpropanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships. For this compound, both ¹H NMR and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected signals would include those for the cyclopropyl (B3062369) ring protons, the piperazine (B1678402) ring protons, the methyl group protons, the methine proton on the propanamide backbone, and the amide N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its position in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the piperazine ring, the carbons of the cyclopropyl group, the methine carbon, and the methyl carbon. The chemical shift of the carbonyl carbon would be notably downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and represents typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary.

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide | C=O | - | 170-175 |

| Amide | N-H | 7.5-8.5 | - |

| Piperazine | CH₂ (adjacent to N) | 2.5-3.0 | 45-55 |

| Propanamide | CH | 3.0-3.5 | 55-65 |

| Propanamide | CH₃ | 1.1-1.4 | 15-20 |

| Cyclopropyl | CH | 2.5-2.9 | 20-30 |

| Cyclopropyl | CH₂ | 0.4-0.9 | 5-15 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The calculated exact mass of this compound is 197.152812238 Da. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of specific bonds within the molecule. Key fragmentation pathways would likely involve the cleavage of the amide bond, the piperazine ring, and the loss of the cyclopropyl group. Analysis of these fragments helps to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound This table is illustrative and represents potential fragmentation patterns. Actual experimental results may show different or additional fragments.

| m/z Value | Possible Fragment Ion | Structural Interpretation |

|---|---|---|

| 197 | [C₁₀H₁₉N₃O]⁺ | Molecular Ion |

| 156 | [M - C₃H₅]⁺ | Loss of cyclopropyl group |

| 85 | [C₄H₉N₂]⁺ | Piperazine-containing fragment |

| 70 | [C₄H₈N]⁺ | Fragment from propanamide portion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and these vibrations correspond to specific absorption bands in the IR spectrum.

An IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹, corresponding to the C-H bonds of the alkyl and cyclopropyl groups.

C=O Stretch: A strong, sharp peak around 1650 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend: A peak in the region of 1550-1640 cm⁻¹, associated with the bending vibration of the N-H bond in the amide.

C-N Stretch: Peaks in the region of 1000-1350 cm⁻¹ corresponding to the C-N bonds of the amide and the piperazine ring.

X-ray Crystallography and Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The preferred three-dimensional arrangement of the molecule in the crystal lattice.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: How the molecules pack together in the crystal, including any hydrogen bonding.

Studies on related N,N'-substituted piperazines have shown that they can crystallize in various space groups, with the piperazine ring typically adopting a chair conformation. beilstein-journals.orgresearchgate.net The crystal structure of this compound would be expected to reveal a chair conformation for the piperazine ring and specific rotational orientations of the propanamide and cyclopropyl substituents.

Conformational Analysis and Stereochemical Considerations

This compound has several rotatable bonds and a stereocenter, leading to a number of possible conformations and stereoisomers.

The piperazine ring typically exists in a chair conformation, but ring flipping can occur. However, the presence of bulky substituents can influence the rate of this process and the preferred orientation (axial vs. equatorial) of the substituent. beilstein-journals.orgbeilstein-journals.org

The amide bond itself has a partial double bond character, which restricts rotation and can lead to the existence of cis and trans rotamers. For secondary N-cyclopropyl amides, studies have shown an unusual conformational behavior, with a significant population of the E-rotamer (cis) in apolar solvents, which is not typically observed in other aliphatic secondary amides. nih.govacs.orgacs.org

Furthermore, the molecule contains a chiral center at the second carbon of the propanamide group. Therefore, it can exist as two enantiomers, (R)-N-cyclopropyl-2-piperazin-1-ylpropanamide and (S)-N-cyclopropyl-2-piperazin-1-ylpropanamide. A racemic mixture would contain equal amounts of both. The specific stereochemistry would have a significant impact on the molecule's three-dimensional shape and its interactions with other chiral molecules.

Computational modeling, in conjunction with NMR studies, would be a powerful approach to investigate the conformational landscape of this molecule, predict the most stable conformers, and understand the energy barriers between them.

Computational and in Silico Investigations of N Cyclopropyl 2 Piperazin 1 Ylpropanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic characteristics of a molecule. For N-cyclopropyl-2-piperazin-1-ylpropanamide, these calculations can reveal information about its reactivity, stability, and intermolecular interaction potential. jddtonline.info

A key aspect of this analysis is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests lower reactivity and higher stability. jddtonline.info

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms attached to nitrogen atoms would exhibit positive potential, indicating their role as hydrogen bond donors. jddtonline.info

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are instrumental in predicting the molecule's reactivity in various chemical environments. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability |

| Electronegativity (χ) | 2.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.65 | Resistance to change in electron configuration |

Molecular Modeling and Docking Studies for Potential Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its potential activity. nih.govpharmaceuticaljournal.net

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and a potential macromolecular target. The structure of the ligand can be optimized using the quantum chemical methods described previously. The target structures are often obtained from protein databases like the Protein Data Bank (PDB).

Docking algorithms then systematically explore various conformations of the ligand within the binding site of the target, calculating a scoring function to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. acs.org Key interactions that contribute to binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the piperazine nitrogen atoms and the amide group are likely to participate in hydrogen bonding with amino acid residues in a protein's active site. researchgate.net

Given the structural motifs present in this compound, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes such as kinases, which are often modulated by compounds containing piperazine rings. nih.govnih.gov Docking studies against a panel of such targets can help prioritize which protein families are most likely to interact with the compound.

Table 2: Illustrative Docking Scores of this compound with Potential Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193 |

| Serotonin (B10506) 5-HT2A Receptor | 6A93 | -7.9 | Ser242, Phe339 |

| Tyrosine Kinase (e.g., ABL1) | 2HYY | -9.1 | Met318, Thr315, Phe382 |

In Silico Prediction of Biological Activity Profiles

Beyond interaction with specific targets, computational tools can predict a broader spectrum of biological activities for a given molecule. These predictions are often based on machine learning models trained on large datasets of compounds with known activities. Software platforms can analyze the structure of this compound and compare its features to those of known bioactive molecules.

These in silico screening methods can generate a "biological activity spectrum" that suggests probabilities for various pharmacological effects, such as enzyme inhibition, receptor agonism or antagonism, or interaction with ion channels. nih.govnih.gov For instance, the piperazine moiety is a common feature in compounds targeting the central nervous system (CNS). Therefore, prediction software might indicate a potential for activity as a GPCR ligand or a kinase inhibitor. nih.govnih.gov

Additionally, in silico methods are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are vital for early-stage drug discovery, as they can flag potential liabilities such as poor oral bioavailability or rapid metabolism. Parameters like lipophilicity (LogP), aqueous solubility (LogS), and potential for blood-brain barrier penetration are commonly calculated.

Table 3: Predicted Biological and ADME Properties of this compound (Illustrative)

| Property | Predicted Value | Implication |

|---|---|---|

| GPCR Ligand Activity | 0.65 (Probability) | Potential interaction with G-protein coupled receptors |

| Kinase Inhibitor Activity | 0.58 (Probability) | Potential to inhibit protein kinases |

| Ion Channel Modulator | 0.45 (Probability) | Possible modulation of ion channel function |

| LogP | 1.8 | Good balance between solubility and permeability |

| Aqueous Solubility | -2.5 (log mol/L) | Moderate solubility |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze and model chemical data. One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). mdpi.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound. openpharmaceuticalsciencesjournal.com This allows for the rational design of more potent or selective compounds by modifying the chemical structure in ways that the model suggests would enhance activity. For example, a QSAR model might indicate that increasing the steric bulk or modifying the electrostatic properties of the cyclopropyl (B3062369) group could lead to improved binding affinity.

Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogs

| Descriptor | Type | Description | Correlation with Activity |

|---|---|---|---|

| LogP | Hydrophobic | Partition coefficient, indicates lipophilicity | Positive |

| Molecular Weight | Constitutional | Mass of the molecule | Negative |

| Topological Polar Surface Area (TPSA) | Topological | Surface area of polar atoms | Positive |

| Number of Rotatable Bonds | Constitutional | Flexibility of the molecule | Negative |

Molecular and Biochemical Activity Profiling of N Cyclopropyl 2 Piperazin 1 Ylpropanamide in Vitro Studies

Target Identification and Binding Assays

Searches of established scientific databases, including PubMed, Scopus, and Web of Science, did not yield any specific studies detailing target identification for N-cyclopropyl-2-piperazin-1-ylpropanamide. Consequently, there is no published data from binding assays to determine its affinity or selectivity for any particular biological target.

Enzyme Modulation and Inhibition Studies

There are no available in vitro studies that report on the ability of this compound to modulate or inhibit the activity of any specific enzymes. Research detailing its inhibitory concentration (IC50) or constant (Ki) against a panel of enzymes has not been published.

Receptor Interaction and Ligand Binding Characterization

No specific ligand binding studies for this compound have been reported in the scientific literature. Therefore, its affinity and functional activity at any G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain uncharacterized.

Cellular Pathway Modulation in Cell-Based Assays

Signal Transduction Pathway Analysis

There is no published research on the effects of this compound on intracellular signaling cascades. Studies that would elucidate its impact on pathways such as MAPK, PI3K/Akt, or cAMP-mediated signaling have not been conducted or reported.

Gene Expression and Protein Regulation Studies

No data are available from gene expression profiling or proteomic analyses following treatment of cell lines with this compound. Its potential to upregulate or downregulate specific genes or proteins has not been investigated.

Specific In Vitro Cellular Activity Investigations

A thorough literature search found no studies detailing the specific cellular effects of this compound in in vitro models. Consequently, there is no information regarding its potential activities, such as antiproliferative, anti-inflammatory, or cytotoxic effects, in cultured cells.

Mechanisms of Cellular Response (e.g., anti-osteoclast differentiation)

A review of current scientific literature reveals a lack of specific studies investigating the effect of this compound on cellular responses related to osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone resorption, and their dysregulation is implicated in various bone diseases. nih.gov The development of inhibitors for osteoclast differentiation is a key area of therapeutic research.

While there is no direct evidence for this compound, other structurally distinct compounds that incorporate either cyclopropyl (B3062369) amide or piperazine (B1678402) functional groups have been synthesized and evaluated for anti-osteoclastogenic activity. For instance, the compound N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide was identified as a potent inhibitor of RANKL-mediated osteoclast differentiation in vitro, with an IC₅₀ of 0.64 µM. nih.gov Similarly, another distinct piperazine derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628), was shown to suppress osteoclast formation and bone resorption activity. nih.gov However, due to significant structural differences, these findings cannot be extrapolated to predict the activity of this compound. Further research is required to determine if this specific compound has any influence on osteoclastogenesis or related cellular pathways.

Selectivity and Potency in Cellular Models (e.g., antimicrobial, nucleoside transporter inhibition)

The selectivity and potency of this compound have been assessed in the context of antimicrobial activity. However, information regarding its potential as a nucleoside transporter inhibitor is not available in the current body of scientific literature.

In a broad screening of fifty-three newly synthesized amide derivatives containing a cyclopropane structure, the antimicrobial properties were evaluated against several pathogens. nih.gov The preliminary structure-activity relationship analysis from this study indicated that cyclopropane derivatives substituted with a piperazine amide showed no antibacterial activity against the tested strains of Staphylococcus aureus and Escherichia coli. nih.gov

Conversely, some compounds from the same screening demonstrated notable antifungal activity. nih.gov Specifically, a compound designated as F8, also a cyclopropane derivative substituted by a piperazine amide, exhibited promising activity against Candida albicans with a Minimum Inhibitory Concentration (MIC₈₀) value of 16 μg/mL. nih.gov While this suggests that the structural class has potential for antifungal action, the specific activity of this compound itself was not explicitly detailed.

No published studies were found that evaluated the inhibitory activity of this compound on nucleoside transporters. Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides and are targets for various therapies. nih.gov While other novel piperazine-containing compounds have been investigated as inhibitors of ENT1 and ENT2, they are not structurally related to this compound. nih.gov Therefore, the potential for this compound to interact with nucleoside transporters remains undetermined.

Table 1: Summary of In Vitro Antimicrobial Screening for the Chemical Class of Cyclopropane Piperazine Amide Derivatives

| Activity Type | Test Organism(s) | Result | Concentration | Reference |

| Antibacterial | Staphylococcus aureus | No Activity Observed | Not Applicable | nih.gov |

| Antibacterial | Escherichia coli | No Activity Observed | Not Applicable | nih.gov |

| Antifungal | Candida albicans | Promising Activity (Compound F8) | MIC₈₀ = 16 µg/mL | nih.gov |

Preclinical Pharmacological Exploration of N Cyclopropyl 2 Piperazin 1 Ylpropanamide in in Vivo Model Systems

Pharmacological Activity in Animal Models of Disease

The initial assessment of a new chemical entity's therapeutic potential involves evaluating its activity in relevant animal models of human diseases. The selection of these models is a critical step, directly influencing the translational relevance of the findings.

Model Selection and Rationale for Disease Pathophysiology

The choice of animal models would be dictated by the hypothesized mechanism of action of N-cyclopropyl-2-piperazin-1-ylpropanamide, which is suggested by its structural similarity to molecules with known bioactivity. For instance, the piperazine (B1678402) moiety is a common feature in compounds targeting central nervous system (CNS) receptors or functioning as antiviral agents.

Should the compound be investigated for its potential in bone-related disorders, models of bone remodeling would be employed. These could include ovariectomy-induced osteoporosis models in rodents, which mimic postmenopausal bone loss, or fracture healing models to assess the compound's effect on bone repair processes. In the context of infectious diseases, researchers might utilize models such as systemic bacterial infection in mice to evaluate the compound's antimicrobial efficacy and its impact on host survival and pathogen clearance. The rationale is to simulate the key pathophysiological aspects of the human condition to predict clinical utility.

Evaluation of Target Engagement and Molecular Biomarkers in In Vivo Systems

Confirming that a compound interacts with its intended molecular target in a living organism is fundamental. For this compound, this would involve measuring direct binding to its target protein or assessing downstream molecular events.

Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound could visualize and quantify target occupancy in the brain or other tissues. Alternatively, researchers could measure changes in the levels or activity of molecular biomarkers in tissue or biofluids. For example, if the compound targets a specific enzyme, enzyme activity assays could be performed on tissue homogenates from treated animals. If it modulates a signaling pathway, the phosphorylation status of key proteins in that pathway could be analyzed via techniques like Western blotting or immunohistochemistry.

In Vivo Mechanistic Studies and Pathway Validation

To understand how target engagement translates into a physiological effect, in vivo mechanistic studies are conducted. These experiments aim to validate the proposed mechanism of action and the signaling pathways involved.

This could involve using genetically modified animal models, such as knockout mice lacking the target protein. If this compound is effective in wild-type animals but shows no effect in knockout animals, it provides strong evidence that its therapeutic action is mediated through that specific target. Pathway validation might also involve measuring the expression of downstream genes regulated by the target pathway using techniques like quantitative polymerase chain reaction (qPCR) or RNA sequencing on tissues from treated animals.

Metabolomic and Pharmacokinetic Studies in Preclinical Species

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in rodent and non-rodent species to assess parameters like bioavailability, half-life, clearance, and volume of distribution. This information is vital for designing dosing regimens in subsequent efficacy and safety studies.

Metabolomic studies would complement PK data by identifying the major metabolites of the compound. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can analyze plasma, urine, and feces to characterize the metabolic fate of this compound. Understanding its metabolism is key to identifying potentially active or toxic metabolites and understanding inter-species differences.

Table 1: Representative Pharmacokinetic Parameters in Preclinical Species (Note: This table is illustrative as specific data for this compound is not available. The values represent typical data that would be generated in such studies.)

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Bioavailability (%) | |||

| Half-life (h) | |||

| Clearance (mL/min/kg) | |||

| Volume of Distribution (L/kg) |

Structure Activity Relationship Sar Studies of N Cyclopropyl 2 Piperazin 1 Ylpropanamide Derivatives

Systematic Modification of the N-cyclopropyl Moiety and Its Impact on Activity

The N-cyclopropyl group is a key structural feature. In broader medicinal chemistry, the cyclopropyl (B3062369) group is often utilized as a bioisostere for other small alkyl or unsaturated groups. nih.gov Its rigid, three-dimensional structure can influence binding to biological targets. Systematic modifications, such as increasing the ring size to cyclobutyl or cyclopentyl, or replacing it with an isopropyl or t-butyl group, would be a logical step in an SAR study. Such changes would alter the steric bulk and lipophilicity in the vicinity of the amide nitrogen, which could in turn affect the compound's interaction with its target protein and its metabolic stability. However, specific data detailing the impact of these modifications on the activity of N-cyclopropyl-2-piperazin-1-ylpropanamide derivatives is not currently available.

Exploration of Substituents on the Piperazine (B1678402) Ring and Their Influence on Biological Responses

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.gov For this compound, the unsubstituted nitrogen of the piperazine ring presents a prime location for chemical modification.

In related series of piperazine-containing compounds, the introduction of various substituents on this nitrogen has been shown to significantly modulate biological responses. These substituents can range from small alkyl groups to larger aryl or heteroaryl moieties. The nature of these substituents can influence several properties of the molecule, including:

Receptor Affinity and Selectivity: The size, shape, and electronic properties of the substituent can dictate how the molecule fits into the binding pocket of a receptor and its selectivity for different receptor subtypes.

Pharmacokinetic Properties: Modifications to the piperazine ring can alter a compound's solubility, lipophilicity, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, in other classes of piperazine derivatives, the addition of a phenyl or substituted phenyl group has been a common strategy to enhance activity. researchgate.net However, without specific studies on this compound, the precise impact of such modifications remains speculative.

Amide Linkage Modifications and Their Effect on Molecular Interactions and Activity

Potential modifications to this linkage could include:

Homologation: Increasing the length of the carbon chain between the piperazine ring and the amide group (e.g., to a butanamide or pentanamide) would alter the spatial relationship between the piperazine and N-cyclopropyl moieties.

Bioisosteric Replacement: The amide bond could be replaced with other functional groups that mimic its electronic and conformational properties, such as a sulfonamide, a reverse amide, or an ester. These changes would probe the importance of the hydrogen bond donor and acceptor capabilities of the amide group for biological activity.

Substitution on the Propionyl Moiety: Introducing substituents on the carbon atom alpha to the carbonyl group could create chiral centers and introduce new steric or electronic interactions.

These modifications would be expected to have a profound effect on the molecule's ability to bind to its biological target, but specific data for this compound is not available.

Correlation of Specific Structural Features with Observed Biological Responses

The correlation of specific structural features with biological responses is the ultimate goal of any SAR study. For this compound, this would involve systematically synthesizing derivatives with variations in the N-cyclopropyl group, the piperazine ring, and the amide linkage, and then evaluating their biological activity in relevant assays.

Based on general principles from related compound classes, one might hypothesize that:

The N-cyclopropyl group is important for a specific hydrophobic interaction within the binding site.

The basicity of the distal nitrogen on the piperazine ring is critical for a salt-bridge interaction or for pharmacokinetic reasons.

The amide linkage acts as a crucial hydrogen bond donor and/or acceptor.

However, without experimental data from studies on this compound and its derivatives, these remain educated hypotheses. The specific biological target of this compound is also not clearly defined in the public domain, which makes any detailed SAR analysis speculative.

Advanced Research Methodologies and Future Perspectives for N Cyclopropyl 2 Piperazin 1 Ylpropanamide

Integration of Multi-Omics Data in Research

A comprehensive understanding of the biological effects of N-cyclopropyl-2-piperazin-1-ylpropanamide necessitates a holistic approach that moves beyond single-target-based assays. The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the compound's mechanism of action and identify potential biomarkers of its activity. biomedgrid.comnih.govthermofisher.comahajournals.orgfrontiersin.orgfrontlinegenomics.com

By treating relevant biological systems (e.g., cell lines or animal models) with this compound and subsequently analyzing the changes across these different "omes," researchers can construct a detailed picture of the compound's impact. For instance, transcriptomic analysis using techniques like RNA-sequencing can reveal which genes are up- or down-regulated in response to the compound. frontlinegenomics.com This can be complemented by proteomic studies, using methods such as mass spectrometry, to identify changes in protein expression and post-translational modifications. nih.gov Metabolomic analysis can then uncover alterations in metabolic pathways, providing a functional readout of the upstream genomic and proteomic changes. thermofisher.com

The true power of this approach lies in the integration of these disparate datasets. nih.govahajournals.org Computational tools and bioinformatic pipelines are essential for identifying correlations and causal relationships between changes at different molecular levels. This integrated analysis can help to formulate hypotheses about the compound's primary targets and off-target effects, as well as to understand the broader physiological response.

Table 1: Illustrative Multi-Omics Data Integration for this compound Research

| Omics Layer | Methodology | Potential Findings |

| Genomics | Whole Genome Sequencing | Identification of genetic variants influencing compound response. |

| Transcriptomics | RNA-Sequencing | Alterations in gene expression profiles of key pathways. |

| Proteomics | Mass Spectrometry | Changes in protein abundance and phosphorylation status. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Shifts in metabolic pathway activity and key metabolite levels. |

Emerging Technologies in Compound Characterization and Activity Profiling

The characterization of a novel compound like this compound is greatly enhanced by a suite of emerging technologies that offer unprecedented resolution and biological relevance. These tools are moving research beyond traditional in vitro assays and animal models.

CRISPR-Cas9 gene-editing technology has revolutionized target identification and validation. nabea.pubnih.govbiocompare.comnih.govselectscience.net Researchers can use CRISPR to systematically knock out or modify specific genes in a cell line and then assess how these changes affect the activity of this compound. This can definitively link a particular gene product to the compound's mechanism of action.

Organ-on-a-chip (OOC) technology provides a more physiologically relevant platform for studying the effects of compounds on human tissues. amerigoscientific.comthno.orgnih.govnih.govvt.edu These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs. nih.gov Testing this compound on various OOC models, such as a "liver-on-a-chip" or a "brain-on-a-chip," could provide valuable insights into its metabolism, efficacy, and potential toxicity in a human-relevant context, reducing the reliance on animal testing. amerigoscientific.comnih.gov

Advanced chemical proteomics techniques are crucial for directly identifying the protein targets of a small molecule. annualreviews.orgspringernature.comwikipedia.org Methods such as affinity-based protein profiling and thermal proteome profiling can be used to identify which proteins in a complex biological sample physically interact with this compound. wikipedia.orgacs.org

Table 2: Emerging Technologies for Characterizing this compound

| Technology | Application in Research | Potential Insights |

| CRISPR-Cas9 | Target identification and validation | Definitive links between genes and compound activity. |

| Organ-on-a-Chip | Physiologically relevant efficacy and toxicity testing | Human-relevant data on metabolism and tissue-specific effects. |

| AI and Machine Learning | Predictive modeling and data analysis | Prediction of bioactivity, target identification from large datasets. |

| Chemical Proteomics | Direct target identification | Unbiased identification of protein binding partners. |

Future Directions in the Academic Research of this compound

The future academic research of this compound is likely to be shaped by a multidisciplinary approach that leverages the aforementioned advanced methodologies. A key focus will be on elucidating its precise mechanism of action. This will involve not only identifying its primary molecular target(s) but also understanding the downstream signaling pathways and cellular responses it modulates.

Further exploration of the structure-activity relationship (SAR) of the piperazine (B1678402) scaffold will also be a critical area of research. researchgate.net By synthesizing and testing a library of analogues of this compound, researchers can identify the key chemical features responsible for its biological activity. This knowledge can then be used to design more potent and selective compounds.

The potential for this compound to be developed as a therapeutic agent will also drive future research. This will involve a deeper investigation into its pharmacological properties in various disease models. The use of patient-derived cells and organoids in combination with OOC technology could provide valuable preclinical data on its potential efficacy in specific patient populations.

Finally, the development of novel computational models will play an increasingly important role in guiding the research of this compound. pharmafeatures.comnih.govfrontiersin.orgnih.gov These in silico approaches can help to prioritize experiments, predict potential off-target effects, and guide the design of new and improved derivatives. The iterative cycle of computational prediction followed by experimental validation will be crucial for accelerating the translation of this compound from a laboratory curiosity to a potential therapeutic tool.

Q & A

Q. Critical Parameters :

- Solvent polarity (e.g., DMF enhances nucleophilicity but may increase side reactions).

- Reaction time (extended durations risk decomposition of cyclopropane moieties).

- Purification via column chromatography (gradient elution with ethyl acetate/hexane) to isolate high-purity product .

Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Resolve cyclopropane proton splitting patterns (e.g., δ 0.5–1.5 ppm) and piperazine ring conformation (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between cyclopropyl and piperazine groups .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine transporters). Focus on piperazine’s amine group forming hydrogen bonds with active-site residues .

- Density Functional Theory (DFT) : Calculate electron distribution in the cyclopropane ring to assess strain energy and reactivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories, analyzing RMSD values (<2 Å indicates stable binding) .

Validation : Compare computational results with experimental IC₅₀ values from radioligand binding assays .

What strategies resolve discrepancies in reported pharmacological data for this compound analogs?

Advanced Research Question

- Reproducibility Checks :

- Standardize assay conditions (e.g., pH, temperature, and cell lines) to minimize variability .

- Validate purity (>98% via HPLC) to exclude confounding impurities .

- Structural Validation : Re-characterize disputed compounds using X-ray crystallography to confirm stereochemistry .

- Meta-Analysis : Compare datasets across studies using tools like Prism, focusing on effect sizes and confidence intervals .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) :

- Nitrile gloves (tested for chemical permeation resistance) and safety goggles compliant with EN 166 standards .

- Lab coats with chemical-resistant coatings .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

How can researchers optimize the stability of this compound in solution for long-term studies?

Advanced Research Question

- Solvent Selection : Use degassed DMSO or ethanol, which minimize oxidative degradation (store at −20°C under argon) .

- pH Control : Buffered solutions (pH 6–7) prevent hydrolysis of the cyclopropane ring .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.